N-cyclohexyl-2-(1-tosylpiperidin-2-yl)acetamide

Lipophilicity Drug-likeness Physicochemical profiling

N-Cyclohexyl-2-(1-tosylpiperidin-2-yl)acetamide (CAS 941990-13-2) is a strategic procurement choice for medicinal chemistry teams conducting property-guided hit expansion and sigma receptor selectivity profiling. Unlike its aryl-substituted analogs, its purely aliphatic N-cyclohexyl substituent (SlogP 3.14, logS -3.61) eliminates π–π stacking interference, delivering a cleaner scaffold for affinity probe derivatization. With zero Lipinski violations and full Oprea lead-likeness compliance, it serves as an ideal non-halogenated reference point for systematic SAR. The tosyl protecting group enables selective deprotection for parallel library synthesis. Order multi-gram quantities to accelerate your screening collection build-out.

Molecular Formula C20H30N2O3S
Molecular Weight 378.53
CAS No. 941990-13-2
Cat. No. B2445376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-2-(1-tosylpiperidin-2-yl)acetamide
CAS941990-13-2
Molecular FormulaC20H30N2O3S
Molecular Weight378.53
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3CCCCC3
InChIInChI=1S/C20H30N2O3S/c1-16-10-12-19(13-11-16)26(24,25)22-14-6-5-9-18(22)15-20(23)21-17-7-3-2-4-8-17/h10-13,17-18H,2-9,14-15H2,1H3,(H,21,23)
InChIKeyASBSVZRBOSURAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclohexyl-2-(1-tosylpiperidin-2-yl)acetamide (CAS 941990-13-2): Chemical Identity, Physicochemical Profile, and Procurement Baseline


N-Cyclohexyl-2-(1-tosylpiperidin-2-yl)acetamide (CAS 941990-13-2) is a synthetic piperidine-based alkylacetamide derivative bearing an N-cyclohexyl amide substituent and a p-toluenesulfonyl (tosyl) protecting group on the piperidine nitrogen. Its molecular formula is C₂₀H₃₀N₂O₃S with a molecular weight of 378.5 g/mol . Computed physicochemical properties, derived from the MMsINC database (entry MMs00894301, corresponding to ChemDiv library compound ZINC02938376), indicate a calculated logP (SlogP) of 3.14, an aqueous solubility estimate (logS) of -3.61, two hydrogen bond donors, three hydrogen bond acceptors, zero violations of Lipinski's Rule of Five, and compliance with Oprea's lead-likeness criteria [1]. The compound belongs to a broader class of 1-tosylpiperidin-2-yl acetamide derivatives that have been investigated in medicinal chemistry for sigma receptor modulation [2], though published target-specific activity data for this specific CAS entry remain absent from primary peer-reviewed literature as of the current evidence cutoff.

Why N-Cyclohexyl-2-(1-tosylpiperidin-2-yl)acetamide Cannot Be Substituted with a Generic Piperidine Acetamide: Structural Determinants of Target Engagement and Physicochemical Differentiation


Within the 1-tosylpiperidin-2-yl acetamide chemotype, the N-substituent on the acetamide moiety is the principal driver of both molecular recognition and physicochemical properties [1]. Replacing the saturated cyclohexyl ring with an aromatic group (e.g., benzyl, phenethyl, or substituted phenyl) alters lipophilicity (SlogP), polar surface area, hydrogen-bonding capacity, conformational flexibility, and π–π stacking potential—each of which can redirect target selectivity profiles and change ADME behavior [2]. In the sigma receptor field, the nature of the N-alkyl/aryl substituent on piperidine-based acetamides has been shown to govern both subtype selectivity (σ1 vs. σ2) and affinity, with aliphatic fragments occupying a distinct hydrophobic pocket relative to aryl groups [1]. Consequently, generic substitution within this family—even among close CAS neighbors—carries a high risk of producing a molecule with a different target engagement signature and physicochemical trajectory, undermining the reproducibility of SAR campaigns and biological probe experiments. The sections below provide the quantitative evidence that supports this differentiation.

Quantitative Evidence Guide: Differentiating N-Cyclohexyl-2-(1-tosylpiperidin-2-yl)acetamide (CAS 941990-13-2) from Closest Structural Analogs


Lipophilicity Modulation: N-Cyclohexyl Substitution Reduces Calculated logP Relative to Aromatic N-Substituted Analogs

The N-cyclohexyl group confers a computed SlogP of 3.14 for N-cyclohexyl-2-(1-tosylpiperidin-2-yl)acetamide, as determined by the MOE descriptor set in the MMsINC database [1]. By comparison, N-benzyl-2-(1-tosylpiperidin-2-yl)acetamide (CAS 941910-28-7, MW 386.5) and N-phenethyl-2-(1-tosylpiperidin-2-yl)acetamide (CAS 941955-32-4) bear aromatic rings that increase π-character and are predicted to yield higher logP values (class-level inference based on additive fragment contributions of phenyl vs. cyclohexyl; the phenyl fragment contributes approximately +0.5–0.8 log units relative to cyclohexyl in standard CLOGP calculations). A lower logP within this series may translate into improved aqueous solubility and reduced phospholipidosis risk, which are critical considerations in early-stage probe and lead selection.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Donor/Acceptor Profile: N-Cyclohexyl Eliminates Aromatic π–π Stacking Potential Present in Phenyl-Containing Analogs

The MMsINC database assigns N-cyclohexyl-2-(1-tosylpiperidin-2-yl)acetamide two hydrogen bond donors (both amide NH and a potential sulfonamide interaction) and three hydrogen bond acceptors, with zero aromatic π–π stacking contributions from the N-substituent [1]. In contrast, N-benzyl-2-(1-tosylpiperidin-2-yl)acetamide (CAS 941910-28-7), N-phenethyl-2-(1-tosylpiperidin-2-yl)acetamide (CAS 941955-32-4), N-(2,4-difluorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide (CAS 941955-26-6), and N-(3-chloro-4-fluorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide all present aromatic rings capable of π–π and π–cation interactions with target protein binding sites. Published SAR on piperidine-based alkylacetamide sigma receptor ligands demonstrates that the nature of the N-substituent (aliphatic vs. aromatic) dictates which hydrophobic pocket is occupied and governs σ1/σ2 subtype selectivity [2]. Specifically, Zampieri et al. (2018) showed that a second-generation series in which the aryl group was replaced by different aliphatic fragments yielded shifted selectivity profiles, with Compound 19 displaying Ki values of 17 nM (σ1) and 1,117 nM (σ2)—a 65-fold selectivity window driven by aliphatic occupancy of the primary hydrophobic pocket [2].

Molecular recognition Sigma receptor SAR Selectivity design

Drug-Likeness and Lead-Likeness Compliance: Zero Lipinski Violations and Oprea Lead-Like Rule Compliance Confirmed by MMsINC Computational Profiling

N-Cyclohexyl-2-(1-tosylpiperidin-2-yl)acetamide satisfies both Lipinski's Rule of Five (zero violations) and Oprea's lead-likeness criteria, as computed by the MOE descriptor module within the MMsINC database (MW = 378.5 Da; SlogP = 3.14 < 5; HBD = 2 < 5; HBA = 3 < 10) [1]. Several close structural analogs in the 1-tosylpiperidin-2-yl acetamide series carry halogenated aromatic N-substituents (e.g., N-(3-chloro-4-fluorophenyl) and N-(2,4-difluorophenyl) variants) that increase molecular weight beyond 400 Da and add halogen atoms, potentially introducing metabolic liabilities (e.g., CYP-mediated oxidative defluorination or glutathione conjugation) and elevating logP values closer to or beyond the Lipinski threshold. The N-cyclohexyl analog occupies a favorable central position in the drug-like chemical space for this compound series, with no halogen atoms, a balanced logP, and full compliance with both drug-likeness and lead-likeness filters—attributes that reduce attrition risk in hit-to-lead progression.

Drug-likeness Lead optimization Compound quality metrics

Aqueous Solubility Estimation: Computed logS Suggests Moderate Solubility Advantage over Higher-logP Aromatic Analogs

The MMsINC database reports a computed logS of -3.61 for N-cyclohexyl-2-(1-tosylpiperidin-2-yl)acetamide, corresponding to an estimated aqueous solubility of approximately 90 µM [1]. While experimental solubility data are not available for any member of this compound series, the lower SlogP of the N-cyclohexyl analog (3.14) relative to aromatic N-substituted comparators (estimated SlogP ~3.6–4.2) predicts a proportional solubility advantage based on the well-established inverse logP–logS relationship. For biochemical and cell-based assay workflows, solubility below 10 µM is a common cause of false-negative results and irreproducible dose-response curves [2]. The predicted solubility of the N-cyclohexyl compound places it above this critical threshold under standard assay conditions (1% DMSO, pH 7.4), whereas higher-logP aromatic analogs risk falling into the poorly soluble range that necessitates the use of co-solvents or detergents, which can themselves interfere with target pharmacology.

Aqueous solubility Biophysical profiling Assay compatibility

Optimal Research and Procurement Application Scenarios for N-Cyclohexyl-2-(1-tosylpiperidin-2-yl)acetamide (CAS 941990-13-2)


Sigma Receptor Subtype Selectivity Profiling: Aliphatic vs. Aromatic N-Substituent SAR

The N-cyclohexyl substituent represents a purely aliphatic hydrophobic moiety, in contrast to the benzyl, phenethyl, and halogenated phenyl N-substituents found in neighboring CAS entries. Based on the class-level SAR reported by Zampieri et al. (2018), aliphatic N-substituted piperidine acetamides preferentially occupy the primary hydrophobic pocket of sigma receptors, conferring σ1 selectivity over σ2 [1]. This compound is therefore suited as a comparator probe in σ1/σ2 selectivity SAR campaigns, where it can serve as an aliphatic reference point against which aryl-substituted analogs are benchmarked for subtype selectivity shifts. Its computed logP of 3.14 and favorable solubility profile further support its use in radioligand binding displacement assays at concentrations up to ~90 µM without co-solvent interference [2].

Hit-to-Lead Property Optimization: Benchmarking Drug-Likeness and Lead-Likeness Within a Congeneric Series

With zero Lipinski violations and full Oprea lead-likeness compliance, N-cyclohexyl-2-(1-tosylpiperidin-2-yl)acetamide occupies a favorable central position in oral drug-like chemical space relative to its halogenated aromatic analogs [2]. Procurement of this compound is strategically valuable for medicinal chemistry teams conducting property-guided hit expansion, as it provides a non-halogenated, moderate-logP reference point against which the impact of adding halogen atoms, aromatic rings, or polar substituents can be systematically assessed using computed and experimental physicochemical profiling. This enables rational, data-driven decisions about which substitution vectors to pursue in lead optimization.

Chemoproteomics and Target Deconvolution Studies Requiring an Aliphatic, Non-Aromatic Affinity Probe Scaffold

The absence of aromatic π-character in the N-cyclohexyl substituent eliminates π–π stacking and π–cation interactions that can drive non-specific binding to serum proteins, plastic surfaces, and off-target aromatic-binding pockets [1]. This property makes the compound a cleaner scaffold for derivatization into affinity probes (e.g., biotinylated or photoaffinity-labeled analogs) intended for target deconvolution by chemical proteomics, where minimizing non-specific background is critical for confident target identification.

Building Block for Focused Compound Library Synthesis: Tosylpiperidine Scaffold Diversification

The tosyl protecting group on the piperidine nitrogen provides a synthetic handle for selective deprotection under reductive conditions (e.g., Mg/MeOH, Na/naphthalene, or SmI₂) to liberate the free piperidine, which can then be functionalized with diverse electrophiles to generate focused libraries. The N-cyclohexyl amide is expected to be stable under these deprotection conditions, making this compound a versatile advanced intermediate for parallel synthesis of piperidine-based screening collections [2]. Procurement in multi-gram quantities from reputable catalog suppliers enables efficient library production without the need for multi-step de novo synthesis.

Quote Request

Request a Quote for N-cyclohexyl-2-(1-tosylpiperidin-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.